molecular formula C23H18O6S B11417083 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

Cat. No.: B11417083
M. Wt: 422.5 g/mol
InChI Key: AZIFKZSTMUUUTN-UHFFFAOYSA-N
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Description

The compound 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE is a complex organic molecule with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzoxathiol ring and an ethoxybenzoate group. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl acetic acid with 2-mercaptobenzoic acid under acidic conditions to form the benzoxathiol ring. This intermediate is then esterified with 4-ethoxybenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXYBENZOIC ACID ETHYL ESTER
  • 4-ETHOXYBENZOIC ACID ETHYL ESTER
  • 2-METHOXY-4-(2-(4-METHOXYANILINO)OXO)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE

Uniqueness

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE: is unique due to its benzoxathiol ring structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific ring system .

Properties

Molecular Formula

C23H18O6S

Molecular Weight

422.5 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-ethoxybenzoate

InChI

InChI=1S/C23H18O6S/c1-3-27-17-10-6-15(7-11-17)22(24)28-18-12-19(14-4-8-16(26-2)9-5-14)21-20(13-18)30-23(25)29-21/h4-13H,3H2,1-2H3

InChI Key

AZIFKZSTMUUUTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)OC

Origin of Product

United States

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